molecular formula C21H22N2O2 B5239236 2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline

Cat. No.: B5239236
M. Wt: 334.4 g/mol
InChI Key: HASBFFFFTZKMRY-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline typically involves multi-step organic reactions. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by cyclization and functional group modifications. For instance, the reaction of dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine and chlorinating agents like thionyl chloride are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-(3,4-Dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dihydro-1H-isoquinolin-2-yl)-1-(4-methoxy-phenyl)-ethanone
  • 2-(3,4-Dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxy-phenyl)-ethanone
  • 2-(3,4-Dihydro-1H-isoquinolin-2yl)-pyridines

Uniqueness

2-(3,4-Dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline is unique due to its specific substitution pattern and the presence of both isoquinoline and quinoline moieties. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-14-12-19(23-11-10-15-6-4-5-7-16(15)13-23)22-21-18(25-3)9-8-17(24-2)20(14)21/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASBFFFFTZKMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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